molecular formula C11H17Cl2N3O B6143906 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride CAS No. 1172422-18-2

1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride

Cat. No.: B6143906
CAS No.: 1172422-18-2
M. Wt: 278.18 g/mol
InChI Key: NTRWVHUASOAKDU-UHFFFAOYSA-N
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Description

1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a diazepane moiety, with the entire structure being stabilized by two hydrochloride groups. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties .

Preparation Methods

The synthesis of 1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane in the presence of a suitable coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Comparison with Similar Compounds

1-(pyridine-4-carbonyl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the diazepane moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1,4-diazepan-1-yl(pyridin-4-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14;;/h2-3,5-6,12H,1,4,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRWVHUASOAKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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